molecular formula C9H19N3O B7861332 2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

Cat. No.: B7861332
M. Wt: 185.27 g/mol
InChI Key: NNYZQFHPFKCQIU-UHFFFAOYSA-N
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Description

2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its molecular structure, which includes an amino group, a methyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide typically involves the reaction of 1-methyl-piperidin-3-ylmethylamine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions and is often performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with efficient cooling and stirring systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process, allowing for the production of larger quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide has several scientific research applications across various fields:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide can be compared with other similar compounds, such as piperidine derivatives and related amides. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting properties and applications.

Comparison with Similar Compounds

  • Piperidine

  • N-Methylpiperidine

  • 3-Methylpiperidine

  • N-Phenylpiperidine

  • 2-Amino-N-(2-methylpiperidin-3-ylmethyl)acetamide

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Properties

IUPAC Name

2-amino-N-[(1-methylpiperidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-12-4-2-3-8(7-12)6-11-9(13)5-10/h8H,2-7,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYZQFHPFKCQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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